molecular formula C9H9ClN2 B6600923 5-(chloromethyl)-2-methyl-2H-indazole CAS No. 1824466-73-0

5-(chloromethyl)-2-methyl-2H-indazole

Cat. No.: B6600923
CAS No.: 1824466-73-0
M. Wt: 180.63 g/mol
InChI Key: DEIHYPIXKGWCPR-UHFFFAOYSA-N
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Description

5-(chloromethyl)-2-methyl-2H-indazole is a heterocyclic compound that features an indazole core with a chloromethyl group at the 5-position and a methyl group at the 2-position. Indazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-2-methyl-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methylindazole with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-2-methyl-2H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or primary amines in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido, thio, or amino derivatives.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

5-(chloromethyl)-2-methyl-2H-indazole has been explored in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-2-methyl-2H-indazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    5-(chloromethyl)-2-methoxy-benzaldehyde: Similar in structure but contains a methoxy group instead of a methyl group.

    2-chloro-5-(chloromethyl)pyridine: Contains a pyridine ring instead of an indazole ring.

    5-chloromethyl-2-methyl-4-isothiazolin-3-one: Contains an isothiazole ring instead of an indazole ring.

Uniqueness

5-(chloromethyl)-2-methyl-2H-indazole is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in synthetic chemistry and drug development.

Properties

IUPAC Name

5-(chloromethyl)-2-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-12-6-8-4-7(5-10)2-3-9(8)11-12/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIHYPIXKGWCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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